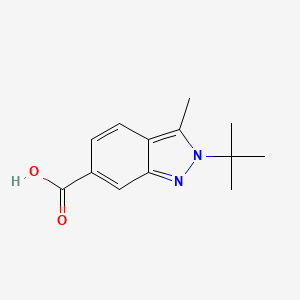

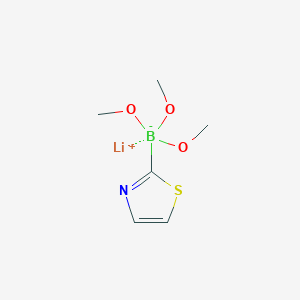

4-アミノ-2-(4-メチルピペラジン-1-イル)-1,3-チアゾール-5-カルボン酸エチル

説明

“Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” is a chemical compound that falls under the category of 2-aminothiazole derivatives . These derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

科学的研究の応用

これは、「4-アミノ-2-(4-メチルピペラジン-1-イル)チアゾール-5-カルボン酸エチル」の科学研究における応用に関する包括的な分析であり、独自の応用に焦点を当てています。

抗炎症作用

この化合物は、その潜在的な抗炎症作用について研究されています。 たとえば、Springerに掲載された研究では、炎症モデルであるカラギーナン誘発胸膜炎におけるその有効性を調査しました .

鎮痛作用

もう1つの研究分野は、その鎮痛作用、特にKosterらによって記述された酢酸誘発疼痛モデルにおける鎮痛作用です。 (1959) .

医薬品組成物

この化合物は、化合物の新規塩形態とその医薬品組成物を論じたWO2021226707などの特許文献に記載されています .

合成と特性評価

また、薬理学における合成と特性評価のプロセスにも使用されます。 たとえば、Agilent 6310イオントラップLC-MS検出器を搭載したAgilent 1200機器で実行されたLC-MS分析が報告されています .

化学合成と調達

ChemSceneなどの企業は、バルクカスタム合成、調達、および調達のためにこの化合物を提供しており、さまざまな化学合成用途における有用性を示しています .

管理された環境とクリーンルーム

この化合物は、ライフサイエンスクロマトグラフィー、質量分析、分析化学、バイオファーマ製造安全、管理された環境、およびクリーンルームに関連する用途にも関連しています .

各用途に関連する詳細な情報または具体的な研究については、追加の検索または専門データベースへのアクセスが必要になる場合があります。

Springer - 新規ピペラジン誘導体の抗炎症効果 Springer - イマチニブの合成:再考された収束アプローチ ChemScene - 4-アミノ-2-(4-メチルピペラジン-1-イル)-1,3-チアゾール-5-カルボン酸エチル VWR - 4-アミノ-2-(4-メチルピペラジン-1-イル)-1,3-チアゾール-5-カルボン酸エチル WIPO - WO2021226707

将来の方向性

The future directions for “Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” and similar compounds could involve further exploration of their potential as anticancer agents . The development of additional kinase inhibitors as therapeutic agents is a current focus in medicinal chemistry . The information from these studies will be useful for future innovation .

作用機序

Thiazole derivatives

are known for their diverse biological activities. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific effects depend on the exact structure and functional groups present in the compound.

Piperazine rings

are often found in compounds with neurological activity. They are present in many drugs that act on the central nervous system, including antipsychotics and antidepressants . The presence of a piperazine ring can influence how a drug interacts with its target, as well as its pharmacokinetic properties.

生化学分析

Biochemical Properties

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .

Additionally, Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate interacts with various kinases, including protein kinase C. This interaction modulates the phosphorylation of target proteins, affecting cellular signaling pathways. The compound also binds to DNA, intercalating between base pairs, which can inhibit DNA replication and transcription .

Cellular Effects

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate exerts several effects on different cell types and cellular processes. In neuronal cells, the compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function. In cancer cells, it induces apoptosis by intercalating with DNA and disrupting the cell cycle .

The compound also affects cell signaling pathways, particularly those involving protein kinase C. By modulating the phosphorylation of key proteins, Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate influences gene expression and cellular metabolism. This can lead to altered cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This inhibition increases acetylcholine levels, enhancing cholinergic signaling .

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate also interacts with protein kinase C, binding to its regulatory domain and modulating its activity. This affects the phosphorylation of downstream targets, leading to changes in gene expression and cellular function. Additionally, the compound intercalates with DNA, disrupting the replication and transcription processes, which can induce cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate change over time. The compound is relatively stable under physiological conditions, maintaining its activity for extended periods. It can undergo degradation in the presence of strong acids or bases .

Long-term studies have shown that Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can have sustained effects on cellular function. In neuronal cells, prolonged exposure leads to enhanced cognitive function due to sustained inhibition of acetylcholinesterase. In cancer cells, long-term treatment induces apoptosis and inhibits cell proliferation .

Dosage Effects in Animal Models

The effects of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound enhances cognitive function by inhibiting acetylcholinesterase. At higher doses, it can induce toxicity, leading to adverse effects such as nausea, vomiting, and muscle weakness .

In cancer models, Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate exhibits dose-dependent antitumor activity. Low doses inhibit cell proliferation, while higher doses induce apoptosis and reduce tumor size. Excessive doses can lead to systemic toxicity, affecting vital organs such as the liver and kidneys .

Metabolic Pathways

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is metabolized through several pathways in the body. The primary route of metabolism involves hepatic enzymes, including cytochrome P450 isoforms. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites .

The compound also undergoes conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion. The metabolites of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate are primarily excreted through the urine .

Transport and Distribution

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion, facilitated by its lipophilic nature. It also interacts with specific transporters, such as organic cation transporters, which facilitate its uptake into cells .

Once inside the cells, Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can accumulate in specific organelles, such as the nucleus and mitochondria. This localization is influenced by its binding interactions with DNA and proteins .

Subcellular Localization

The subcellular localization of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and modulates gene expression. It can also be found in the cytoplasm, where it interacts with enzymes and proteins involved in cellular signaling .

Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate. These modifications can direct the compound to specific compartments or organelles, enhancing its activity and function .

特性

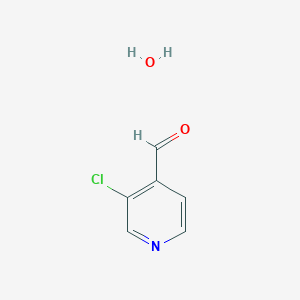

IUPAC Name |

ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-3-17-10(16)8-9(12)13-11(18-8)15-6-4-14(2)5-7-15/h3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOHCHWNNSVFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)